4-Ethyl-2,5,6-trimethylpyrimidine
CAS No.: 120537-58-8
Cat. No.: VC20843282
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120537-58-8 |
|---|---|
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 4-ethyl-2,5,6-trimethylpyrimidine |
| Standard InChI | InChI=1S/C9H14N2/c1-5-9-6(2)7(3)10-8(4)11-9/h5H2,1-4H3 |
| Standard InChI Key | NYGKPQOGORUBSV-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=NC(=C1C)C)C |
| Canonical SMILES | CCC1=NC(=NC(=C1C)C)C |
Introduction
Chemical Structure and Identification
4-Ethyl-2,5,6-trimethylpyrimidine belongs to the pyrimidine family of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. The molecular structure features specific substitution patterns with an ethyl group at position 4 and methyl groups at positions 2, 5, and 6 of the pyrimidine ring. This arrangement of alkyl substituents contributes to the compound's unique chemical behavior and properties.
Molecular Identification Parameters
The compound has been identified in scientific literature with the CAS registry number 120537-58-8 . According to chromatographic analysis data, it has been detected in volatile composition studies with concentration values of 3.06 ± 0.026 and 0.06 ± 0.000 in different sample conditions, suggesting its presence in variable amounts depending on environmental or experimental factors .
Structural Characteristics
The pyrimidine ring serves as the core structure of this compound, featuring:
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Two nitrogen atoms at positions 1 and 3 of the ring
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An ethyl group (C₂H₅) attached at position 4
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Methyl groups (CH₃) at positions 2, 5, and 6
These substitution patterns contribute to the compound's lipophilicity, steric properties, and electron distribution across the aromatic system.
Physicochemical Properties
While specific experimental data for 4-Ethyl-2,5,6-trimethylpyrimidine is limited in the current literature, certain properties can be inferred based on its structure and comparison with related compounds.
Comparative Analysis with Related Compounds
For context, related heterocyclic compounds such as 2,4,6-trimethylpyridine (a pyridine derivative) have documented physical properties including:
| Property | 2,4,6-Trimethylpyridine (Comparative) |
|---|---|
| Molecular Weight | 121.180 g/mol |
| Density | 0.9±0.1 g/cm³ |
| Boiling Point | 171.0±9.0 °C at 760 mmHg |
| Melting Point | −43 °C |
| Flash Point | 57.2±0.0 °C |
| Water Solubility | 35 g/L (20 °C) |
| LogP | 2.11 |
While these properties belong to a related compound, they provide insight into the general behavior of alkyl-substituted heterocycles that can inform our understanding of 4-Ethyl-2,5,6-trimethylpyrimidine .
Predicted Chemical Behavior
Based on its structure, 4-Ethyl-2,5,6-trimethylpyrimidine likely exhibits:
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Moderate lipophilicity due to the presence of multiple alkyl groups
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Basic properties associated with the nitrogen atoms in the pyrimidine ring
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Potential for hydrogen bonding via the nitrogen atoms
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Limited water solubility due to the hydrophobic alkyl substituents
These properties would influence its behavior in various chemical and biological systems.
Analytical Detection and Identification
Chromatographic Analysis
Compounds like 4-Ethyl-2,5,6-trimethylpyrimidine are typically analyzed using advanced chromatographic techniques. The standard methodology for similar compounds includes high-performance liquid chromatography (HPLC) equipped with:
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Quaternary pump systems
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Autosampler components
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Photodiode array detectors
These systems allow for precise separation and identification of heterocyclic compounds in complex mixtures .
Identification Parameters
The compound has been detected in volatile compound analysis with specific concentration values of 3.06 ± 0.026 and 0.06 ± 0.000 in different sample conditions, with an additional value of 1.70 in another experimental context . These values likely represent percentage compositions or concentration measurements in different sample types or extraction conditions.
Structure-Activity Relationships
Functional Significance of Substitution Pattern
The specific arrangement of alkyl substituents on the pyrimidine ring of 4-Ethyl-2,5,6-trimethylpyrimidine has significant implications for its chemical behavior:
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The methyl group at position 2 influences the electronic properties of the adjacent nitrogen atom
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The ethyl group at position 4 extends the hydrophobic character of this region
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The methyl groups at positions 5 and 6 create steric effects that may influence molecular interactions
These structural features collectively determine how the molecule interacts with biological systems and other chemical entities.
Comparison with Other Heterocyclic Compounds
While chemically distinct from pyrimidines, pyridine derivatives provide useful comparison points for understanding heterocyclic behavior. For instance, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine) has established applications as a base in organic synthesis and as a building block for more complex structures . By extension, the multi-substituted nature of 4-Ethyl-2,5,6-trimethylpyrimidine suggests potential applications in similar domains.
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